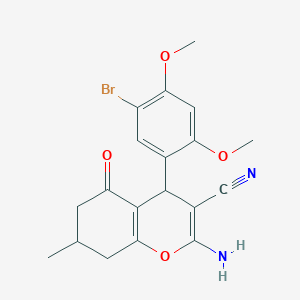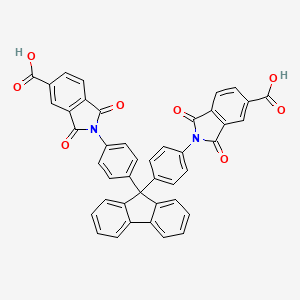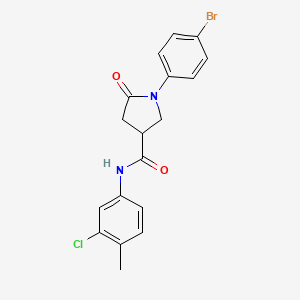![molecular formula C23H23N3O5S B5229423 N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide, also known as MEAB, is a novel compound that has been synthesized for scientific research purposes. MEAB is a benzamide derivative that has been identified as a potential drug candidate for the treatment of cancer and other diseases.
Mécanisme D'action
N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide exerts its biological effects by binding to the ATP-binding site of the protein kinase, AKT. This binding inhibits the phosphorylation of AKT and downstream signaling pathways, resulting in the inhibition of cell proliferation and survival. N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide also induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein, Bcl-2. Furthermore, N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide inhibits angiogenesis and metastasis by blocking the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide inhibits the growth of cancer cells, induces cell cycle arrest and apoptosis, and inhibits angiogenesis and metastasis. In vivo studies have shown that N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide inhibits tumor growth and prolongs survival in animal models of cancer. N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and its anti-cancer activity has been extensively studied. N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has also been shown to have low toxicity in animal studies. However, N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to administer in vivo. In addition, N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide. One direction is to investigate the potential application of N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide in combination with other anti-cancer drugs, such as chemotherapy or immunotherapy. Another direction is to investigate the safety and efficacy of N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide in human clinical trials. Furthermore, the mechanism of action of N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide needs to be further elucidated, and the molecular targets of N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide need to be identified. Finally, the synthesis of N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide needs to be optimized to improve its solubility and bioavailability.
Méthodes De Synthèse
N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide can be synthesized by reacting 2-amino-N-(2-methoxyethyl)benzamide with 4-(phenylsulfonyl)aniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction mixture is stirred at room temperature for several hours, and the product is purified by column chromatography. The yield of N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide is typically around 50-60%.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. In addition, N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide has also been investigated for its potential application in other diseases, such as Alzheimer's disease and inflammation.
Propriétés
IUPAC Name |
2-[[4-(benzenesulfonamido)benzoyl]amino]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-31-16-15-24-23(28)20-9-5-6-10-21(20)25-22(27)17-11-13-18(14-12-17)26-32(29,30)19-7-3-2-4-8-19/h2-14,26H,15-16H2,1H3,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNROSNLJHWSJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[({4-[(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5229341.png)
![1-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5229343.png)
![3-(4-methoxyphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229364.png)
![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5229397.png)

![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)



![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)